molecular formula C10H18ClN5O B2439515 N'-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide hydrochloride CAS No. 2034442-88-9

N'-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide hydrochloride

Cat. No.: B2439515
CAS No.: 2034442-88-9
M. Wt: 259.74
InChI Key: XYMZDAPRYILSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide hydrochloride is a compound with significant potential in various scientific research fields. This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide hydrochloride typically involves the reaction of 4-amino-6-methylpyrimidine with pivaloyl chloride to form the corresponding pivaloyl derivative. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N’-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive pyrimidine compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activities and used in the synthesis of various pharmaceuticals.

    2-Aminopyrimidine: Another pyrimidine derivative with significant biological and chemical applications.

Uniqueness

N’-(4-amino-6-methylpyrimidin-2-yl)pivalohydrazide hydrochloride is unique due to its specific structural features, such as the pivaloyl hydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N'-(4-amino-6-methylpyrimidin-2-yl)-2,2-dimethylpropanehydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O.ClH/c1-6-5-7(11)13-9(12-6)15-14-8(16)10(2,3)4;/h5H,1-4H3,(H,14,16)(H3,11,12,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMZDAPRYILSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NNC(=O)C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.